molecular formula C10H8F6O2 B1331345 1,4-Bis(2,2,2-trifluoroethoxy)benzene CAS No. 66300-61-6

1,4-Bis(2,2,2-trifluoroethoxy)benzene

Cat. No. B1331345
CAS RN: 66300-61-6
M. Wt: 274.16 g/mol
InChI Key: ZHUBFESHPMGIDZ-UHFFFAOYSA-N
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Patent
US04642384

Procedure details

To a mixture of 2.43 moles (324 g.) of aluminum chloride in 648 ml. of dichloromethane is added a solution of 0.88 mole (274 g.) of 1,4-bis(2,2,2-trifluoroethoxy)benzene and 0.97 mole (92 ml.) of acetic anhydride in 880 ml. of dichloromethane over a 3 hour period while maintaining the temperature at above 0° C. The reaction mixture is then heated to its reflux temperature and stirred at reflux for 5 hours. The progress of the reaction is followed using thin-layer chromatography. The reaction mixture is placed in an ice bath and ice and 10 percent hydrochloric acid are added slowly to decompose the aluminum chloride complex. The temperature of the reaction mixture is not allowed to exceed 25° C. The organic phase is separated and washed once with 2 liters of 10 percent hydrochloric acid and then with 2 liters of water. The combined aqueous phase is extracted with several liters of dichloromethane. The organic phase is dried over magnesium sulfate, then evaporated to provide a moist residue. Hexane is added to the residue and the resulting solid is collected by filtration and washed with hexane. Upon drying, 250 g. of light yellow crystalline 2,5-bis(2,2,2-trifluoroethoxy)acetophenone is obtained. The yield is 90 percent, the m.p. is 84° to 86° C.
Quantity
324 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
274 g
Type
reactant
Reaction Step Five
Quantity
92 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]([F:22])([F:21])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][C:17]([F:20])([F:19])[F:18])=[CH:11][CH:10]=1.[C:23](OC(=O)C)(=[O:25])[CH3:24].Cl>CCCCCC.ClCCl>[CH3:24][C:23]([C:11]1[CH:10]=[C:9]([O:8][CH2:7][C:6]([F:21])([F:22])[F:5])[CH:14]=[CH:13][C:12]=1[O:15][CH2:16][C:17]([F:20])([F:19])[F:18])=[O:25] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
324 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
274 g
Type
reactant
Smiles
FC(COC1=CC=C(C=C1)OCC(F)(F)F)(F)F
Name
Quantity
92 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated to its
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is placed in an ice bath
CUSTOM
Type
CUSTOM
Details
to exceed 25° C
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed once with 2 liters of 10 percent hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phase is extracted with several liters of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide a moist residue
FILTRATION
Type
FILTRATION
Details
the resulting solid is collected by filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
Upon drying

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.